molecular formula C8H12O4 B7800803 trans-1,2-Cyclohexanedicarboxylic acid CAS No. 845713-34-0

trans-1,2-Cyclohexanedicarboxylic acid

Cat. No.: B7800803
CAS No.: 845713-34-0
M. Wt: 172.18 g/mol
InChI Key: QSAWQNUELGIYBC-PHDIDXHHSA-N
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Description

Overview of Dicarboxylic Acids in Organic Chemistry

Dicarboxylic acids are organic compounds that possess two carboxylic acid functional groups (-COOH). longdom.org Their general formula can be represented as HOOC−R−COOH, where R can be an aliphatic or aromatic group. wikipedia.org These compounds are typically colorless solids and exhibit chemical behaviors and reactivity similar to monocarboxylic acids. wikipedia.org

In the realm of organic synthesis, dicarboxylic acids are highly versatile building blocks. longdom.org They can be readily converted into more reactive derivatives, such as acid chlorides and anhydrides, which serve as intermediates for creating esters, amides, and other functional groups. longdom.org Furthermore, dicarboxylic acids can participate in a variety of significant reactions, including decarboxylation to form new carbon-carbon bonds and Diels-Alder reactions to construct cyclic compounds. longdom.org Their utility extends to polymer chemistry, where they are essential monomers for producing commercially important polymers like polyesters and polyamides (nylon). longdom.orgnova.edu For instance, adipic acid is a key precursor to certain types of nylon, and terephthalic acid is fundamental to the manufacture of polyethylene (B3416737) terephthalate (B1205515) (PET). wikipedia.org

Some dicarboxylic acids are also found in nature and play crucial roles in biological processes. For example, succinic acid and fumaric acid are integral components of metabolic cycles. wikipedia.org

Significance of Cyclohexane (B81311) Derivatives in Synthetic and Materials Science

Cyclohexane and its derivatives are alicyclic hydrocarbons that have a six-carbon ring structure. taylorandfrancis.com These compounds are of considerable importance in both synthetic and materials science due to their unique structural properties and reactivity. A significant application of cyclohexane is in the industrial production of nylon, where it is a precursor to adipic acid. taylorandfrancis.com

The cyclohexane ring can be functionalized in various ways to create a wide array of derivatives with specific properties. For instance, the hydrogenation of benzene (B151609) and its derivatives yields cyclohexane, which can then be oxidized to produce a mixture of cyclohexanone (B45756) and cyclohexanol, key intermediates in the synthesis of caprolactam, another nylon precursor. taylorandfrancis.comwikipedia.org

In materials science, cyclohexane derivatives are crucial building blocks for polymers and metal-organic frameworks (MOFs). The stereochemistry of substituted cyclohexanes, such as the cis and trans isomers of cyclohexanedicarboxylic acids, allows for the precise control of the three-dimensional structure of these materials. This control is vital for designing materials with desired properties, such as porosity, thermal stability, and mechanical strength. For example, trans-1,4-cyclohexanedicarboxylic acid has been extensively studied as a linker for creating porous MOFs. wikipedia.org The flexibility and conformational possibilities of cyclohexane-based ligands are also an active area of research in the development of novel coordination polymers. nih.gov

Stereochemical Considerations in Cyclohexanedicarboxylic Acids

The stereochemistry of cyclohexanedicarboxylic acids is a critical aspect that significantly influences their physical properties and applications. The spatial arrangement of the two carboxyl groups on the cyclohexane ring gives rise to different isomers.

Isomeric Forms: cis- and trans-Isomers and their Research Implications

1,2-Cyclohexanedicarboxylic acid exists as two geometric isomers: cis and trans. In the cis-isomer, the two carboxylic acid groups are on the same side of the cyclohexane ring, while in the trans-isomer, they are on opposite sides. youtube.com This difference in spatial orientation has profound implications for their chemical reactivity and use in synthesis.

A notable difference is seen in their ability to form anhydrides. The cis-isomer can readily form a cyclic anhydride (B1165640) upon heating because the two carboxyl groups are in close proximity, allowing for an intramolecular dehydration reaction. stackexchange.com The trans-isomer, with its carboxyl groups positioned far apart, cannot form a monomeric cyclic anhydride. This differential reactivity is a classic example of how stereochemistry dictates reaction outcomes.

The choice between cis and trans isomers is also crucial in the synthesis of coordination polymers and MOFs. The geometry of the ligand directly influences the resulting framework structure. For instance, the use of cis- and trans-1,4-cyclohexanedicarboxylate with copper dimers leads to the formation of different network structures, one being a two-legged ladder and the other a porous network. acs.org

Table 1: Properties of cis- and trans-1,2-Cyclohexanedicarboxylic Acid

Property cis-1,2-Cyclohexanedicarboxylic Acid This compound
Molecular Formula C8H12O4 nist.gov C8H12O4 nist.gov
Molecular Weight 172.18 g/mol nist.gov 172.18 g/mol sigmaaldrich.com
CAS Number 610-09-3 nist.gov 2305-32-0 sigmaaldrich.com
Melting Point 180 - 185 °C chemimpex.com 228-230 °C sigmaaldrich.com
Appearance White or off-white crystalline powder chemimpex.com Powder sigmaaldrich.com
Anhydride Formation Forms cyclic anhydride upon heating stackexchange.com Does not form monomeric cyclic anhydride

Enantiomeric Forms: (1R,2R)- and (1S,2S)-Configurations and their Distinct Applications

The this compound is a chiral molecule and exists as a pair of enantiomers: (1R,2R)-1,2-cyclohexanedicarboxylic acid and (1S,2S)-1,2-cyclohexanedicarboxylic acid. These enantiomers are non-superimposable mirror images of each other.

The distinct stereochemistry of these enantiomers makes them valuable as chiral building blocks and auxiliaries in asymmetric synthesis. researchgate.net A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. researchgate.net

The (1R,2R)-enantiomer, for example, is a key intermediate in the industrial preparation of the antipsychotic agent Lurasidone hydrochloride. google.com Its specific configuration is crucial for the biological activity of the final drug molecule. This enantiomer is also used in the synthesis of enantiopure compounds that act as selective inhibitors for enzymes like cathepsin K, which is a target for the treatment of osteoarthritis. chemicalbook.com Furthermore, it serves as a reagent in the synthesis of novel sodium channel blockers for potential use in treating chronic pain. chemicalbook.com

The (1S,2S)-enantiomer also finds significant applications in various fields. It is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com In materials science, it is used to produce biodegradable polymers, contributing to the development of environmentally friendly materials. chemimpex.com The C2-symmetric dicarboxamides synthesized from (1S,2S)-cyclohexane-1,2-dicarboxylic acid are another area of research interest. fishersci.ca

Table 2: Applications of Enantiomeric Forms of this compound

Enantiomer Key Applications

| (1R,2R)-1,2-Cyclohexanedicarboxylic acid | - Intermediate for Lurasidone hydrochloride (antipsychotic) google.com

  • Synthesis of selective cathepsin K inhibitors (osteoarthritis treatment) chemicalbook.com
  • Reagent for novel sodium channel blockers (chronic pain treatment) chemicalbook.com | | (1S,2S)-1,2-Cyclohexanedicarboxylic acid | - Intermediate for pharmaceuticals and agrochemicals chemimpex.com
  • Production of biodegradable polymers chemimpex.com
  • Synthesis of C2-symmetric dicarboxamides fishersci.ca |
  • Structure

    3D Structure

    Interactive Chemical Structure Model





    Properties

    IUPAC Name

    (1R,2R)-cyclohexane-1,2-dicarboxylic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
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    InChI

    InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12)/t5-,6-/m1/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    QSAWQNUELGIYBC-PHDIDXHHSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CCC(C(C1)C(=O)O)C(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1CC[C@H]([C@@H](C1)C(=O)O)C(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H12O4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID801239842
    Record name rel-(+)-(1R,2R)-1,2-Cyclohexanedicarboxylic acid
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    Molecular Weight

    172.18 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    2305-32-0, 845713-34-0, 46022-05-3
    Record name (±)-trans-1,2-Cyclohexanedicarboxylic acid
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    Record name rel-(+)-(1R,2R)-1,2-Cyclohexanedicarboxylic acid
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    Record name 1,2-Cyclohexanedicarboxylic acid, (1R,2R)-rel-
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    Record name rel-(+)-(1R,2R)-1,2-Cyclohexanedicarboxylic acid
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    Record name trans-cyclohexane-1,2-dicarboxylic acid
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    Record name (1R,2R)-1,2-Cyclohexanedicarboxylic Acid
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    Advanced Synthetic Methodologies for Trans 1,2 Cyclohexanedicarboxylic Acid and Its Derivatives

    Chemo- and Stereoselective Synthesis of trans-1,2-Cyclohexanedicarboxylic Acid

    The synthesis of this compound with high purity is critical for its application in stereospecific synthesis. Methodologies are designed to control both the chemical structure (chemoselectivity) and the three-dimensional arrangement of atoms (stereoselectivity).

    The industrial production of racemic this compound is often achieved through a multi-step process designed for commercial viability and high purity. google.com

    A primary route involves the Diels-Alder reaction between fumaric acid and 3-sulfolene, which serves as a source of 1,3-butadiene. google.com This reaction is typically conducted in acetic acid in a sealed container or autoclave at elevated temperatures (100-110°C) for an extended period (15-40 hours) to produce trans-cyclohex-4-ene-1,2-dicarboxylic acid. google.com The subsequent step is the hydrogenation of the cyclohexene (B86901) ring. This is accomplished using a catalyst, commonly 10% palladium on carbon, in a solvent such as methanol (B129727). google.com This catalytic hydrogenation reduces the double bond to yield the desired racemic this compound. google.com Optimization of this process focuses on maximizing yield and achieving high chemical purity, with some patented processes claiming purities exceeding 99% as measured by HPLC. google.com

    Another synthetic approach starts with cis-hexahydrophthalic anhydride (B1165640) (cis-HHPA). google.com Through a process of isomerization, the cis isomer is converted to a mixture containing the trans isomer. This is achieved by heating cis-HHPA with a strong acid, such as sulfuric acid, hydrobromic acid, or a mixture of hydrobromic acid and acetic acid, at temperatures around 120°C. google.com The reaction yields a mixture of cis- and this compound, from which the trans isomer must be separated. google.com

    Since many syntheses produce a racemic mixture (a 50:50 mixture of both enantiomers), a chiral resolution step is necessary to isolate a single, desired enantiomer. libretexts.org A widely used and effective method is the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic acid with a single enantiomer of a chiral resolving agent, typically a chiral base. libretexts.orglibretexts.org This reaction converts the pair of enantiomers into a pair of diastereomers. youtube.com Unlike enantiomers, which have identical physical properties, diastereomers have different physical properties, such as solubility, which allows them to be separated by methods like fractional crystallization. wikipedia.orgyoutube.com After separation, the desired enantiomer of the acid is regenerated from the diastereomeric salt, typically by treatment with a strong acid. libretexts.org

    The choice of the chiral resolving agent is crucial for the efficiency of the resolution process. For this compound, chiral amines are commonly employed.

    (S)-phenylethylamine and (R)-1-phenylethylamine are particularly effective resolving agents for this compound. google.comnih.gov The process typically involves mixing the racemic acid with the chiral amine in a solvent like ethanol (B145695) and heating the mixture to facilitate salt formation. Upon cooling, the diastereomeric salt of one enantiomer precipitates preferentially due to its lower solubility, while the other remains in solution. The precipitated salt is then isolated and treated with a base, such as aqueous sodium hydroxide, to break the salt and liberate the free acid. Subsequent acidification of the aqueous layer precipitates the enantiomerically pure this compound. This method has been shown to be highly effective, yielding, for example, trans-(1S,2S)-cyclohexanedicarboxylic acid with an enantiomeric excess (e.e.) of 97% when using (S)-phenylethylamine under optimized conditions. nih.gov Furthermore, the chiral resolving agent can often be recovered with high purity (>90%) and reused, making the process more economically viable. google.com

    Chiral Resolving AgentTarget Enantiomer IsolatedReported Efficacy (e.e.)SolventSource
    (S)-phenylethylaminetrans-(1S,2S)-cyclohexanedicarboxylic acid97%Not Specified nih.gov
    (R)-1-phenylethylaminetrans-(1R,2R)-cyclohexanedicarboxylic acid>99% HPLC PurityEthanol google.com

    The success of diastereomeric salt resolution is governed by thermodynamic principles and the molecular self-assembly of the salts into a crystalline lattice. nih.gov The separation is possible because the two diastereomeric salts formed have different thermodynamic stabilities. nih.gov

    Investigations into the resolution of this compound with (S)-phenylethylamine have revealed that the stability of the resulting salts is a key factor. nih.gov The process is driven by the self-assembly of ions into a crystal lattice to achieve a state of minimum energy. nih.govyoutube.com The diastereomeric salt that is less soluble, and therefore crystallizes more readily, possesses stronger intermolecular interactions. nih.gov Analysis of the crystal structures shows that stronger hydrogen bonds are present in the less soluble salt compared to the more soluble one. nih.gov Additionally, a "lock-and-key" packing structure in the hydrophobic layers, driven by van der Waals interactions, leads to a more tightly packed and stable crystal. nih.gov This enhanced stability of one diastereomer's crystal lattice is the fundamental reason for the successful separation.

    The enantiopurity of the final product is highly sensitive to the reaction and crystallization conditions, particularly the molar ratio of the reactants. nih.gov

    Studies have shown a critical dependence on the molar ratio between the chiral resolving agent and this compound. nih.gov When using (S)-phenylethylamine, two different stoichiometric salts can form: a monophenylethylamine salt and a diphenylethylamine salt. nih.gov A molar ratio of (S)-phenylethylamine to the diacid of less than 3:1 is crucial for obtaining high enantiopurity, resulting in trans-(1S,2S)-cyclohexanedicarboxylic acid with 97% e.e. nih.gov However, if the molar ratio exceeds 3:1, the racemic form of the acid is recovered, indicating a change in the crystallization equilibrium. nih.gov

    Other crystallization parameters also play a significant role. The choice of solvent, the initial temperature for dissolution (e.g., 70–80°C in ethanol), the cooling rate, and the final crystallization temperature (e.g., 0–5°C) all influence the kinetics of crystal nucleation and growth, which in turn affects the diastereomeric purity of the precipitated solid. nih.gov Slower crystallization rates can sometimes lead to a higher enantiomeric excess in the final product. nih.gov

    Molar Ratio (S)-phenylethylamine : diacidOutcomeEnantiomeric Excess (e.e.)Source
    < 3:1trans-(1S,2S)-cyclohexanedicarboxylic acid97% nih.gov
    > 3:1racemic this compound0% nih.gov

    This compound is a versatile precursor that can be converted into other useful compounds, such as its corresponding anhydride and various esters.

    Anhydride Formation: trans-1,2-Cyclohexanedicarboxylic anhydride can be prepared from the diacid through dehydration. A common laboratory method involves heating the diacid with a dehydrating agent, such as acetic anhydride. researchgate.net Another method involves heating the diacid with hydrochloric acid at high temperatures (e.g., 180°C) for several hours. chemdad.com The trans-anhydride is a solid with a melting point of approximately 145-147°C. chemdad.com

    Esterification: The synthesis of esters of this compound, such as the dimethyl or diethyl esters, is typically achieved through Fischer esterification. wmich.eduorgsyn.org This involves reacting the diacid with an excess of the corresponding alcohol (e.g., methanol or ethanol) in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. orgsyn.org The reaction mixture is usually heated under reflux to drive the equilibrium towards the ester product. orgsyn.org The resulting esters can be purified by distillation under reduced pressure. orgsyn.org For example, the dimethyl ester of the trans-acid is a solid with a melting point of 95-96°C. chemicalbook.comchemdad.com

    Chemical Conversions to trans-1,2-Cyclohexanedicarboxylic Anhydride and Esters

    Esterification Reactions and Yield Optimization

    The conversion of this compound to its corresponding esters is a fundamental transformation, enabling the synthesis of plasticizers, polymers, and other functional materials. The primary method for this conversion is Fischer esterification, where the diacid is reacted with an alcohol in the presence of an acid catalyst.

    Optimization of this process hinges on several factors: the choice of catalyst, reaction temperature, and effective removal of water to drive the equilibrium towards the product side. Research has shown that strong acid catalysts are highly effective. For instance, the esterification of this compound with methanol can be efficiently catalyzed by camphor-10-sulfonic acid, achieving high yields. A study demonstrated that heating the reactants in the presence of this catalyst resulted in the formation of dimethyl trans-1,2-cyclohexanedicarboxylate with a yield of 96%. chemicalbook.com

    Theoretical studies on similar acid-catalyzed esterification reactions confirm that the mechanism proceeds through a pathway where the highest free energy barrier is the nucleophilic attack of the alcohol on the protonated carboxylic acid. researchgate.net This highlights the importance of using an effective acid catalyst and appropriate temperatures to overcome this energy barrier.

    Interactive Table: Esterification of this compound
    Ester ProductReactantsCatalystKey ConditionsReported YieldSource
    Dimethyl trans-1,2-cyclohexanedicarboxylateThis compound, MethanolCamphor-10-sulfonic acidHeating96% chemicalbook.com
    Generic DiesterThis compound, Alcohol (ROH)Strong acid (e.g., H₂SO₄)Water removalHigh (equilibrium dependent)General Principle
    Anhydride Hydrolysis

    The synthesis of this compound can be achieved through the hydrolysis of its corresponding anhydride, trans-hexahydrophthalic anhydride. sigmaaldrich.com This reaction involves the nucleophilic attack of water on one of the carbonyl carbons of the anhydride ring, leading to the opening of the ring and the formation of the dicarboxylic acid.

    The kinetics of anhydride hydrolysis are typically studied under pseudo-first-order conditions where water is in large excess. chemrxiv.org The rate of this reaction is influenced by factors such as pH and temperature. The hydrolysis reaction can be monitored using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) or Fourier-Transform Infrared (FTIR) spectroscopy, which allow for real-time tracking of the disappearance of the anhydride and the appearance of the diacid. chemrxiv.org For example, in a laboratory setting, the hydrolysis of a similar anhydride was successfully carried out by heating it in water, with the resulting diacid product being isolated upon cooling.

    Derivatization Strategies for Specific Research Applications

    Synthesis of Metal Salts and Coordination Complexes

    The trans-1,2-cyclohexanedicarboxylate dianion is an excellent ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers. Its stereochemistry and rigidity allow for the formation of well-defined, predictable structures. The synthesis of these complexes typically involves the reaction of a soluble metal salt with the dicarboxylic acid under hydrothermal or solvothermal conditions. nih.govmdpi.com

    A variety of transition metals, including copper(II), cobalt(II), iron(II), and manganese(II), have been successfully incorporated into frameworks using cyclohexanedicarboxylate linkers. nih.govresearchgate.net The precise structure of the resulting complex—be it a one-dimensional chain or a three-dimensional framework—can be carefully controlled by adjusting reaction parameters such as pH, temperature, and solvent composition. nih.gov For instance, hydrothermal reactions between copper(II) nitrate (B79036) and trans-1,4-cyclohexanedicarboxylic acid have yielded bi-nuclear paddlewheel-type structures. mdpi.com These materials are of significant interest for their potential applications in areas like magnetism and catalysis. mdpi.com

    Interactive Table: Metal Complexes with Cyclohexanedicarboxylate Ligands
    Metal IonLigandSynthetic MethodResulting Structure TypeSource
    Cobalt(II)trans-1,4-CyclohexanedicarboxylateHydrothermal (80°C)1D Hydrogen-bonded chains nih.gov
    Iron(II)trans-1,4-CyclohexanedicarboxylateHydrothermal (80°C)1D Hydrogen-bonded chains (isostructural with Co) nih.gov
    Manganese(II)trans-1,4-CyclohexanedicarboxylateHydrothermal3D Framework nih.gov
    Copper(II)trans-1,4-Cyclohexanedicarboxylic acidHydrothermal (120°C)Bi-nuclear paddlewheel blocks in a polymeric chain mdpi.com

    Preparation of Functionalized Esters (e.g., Dimethyl Esters, Diisononyl Esters)

    The synthesis of specific esters of this compound is driven by their end-use applications. Dimethyl esters serve as important intermediates in chemical synthesis, while larger esters like diisononyl esters are widely used as plasticizers. chemicalbook.compenpet.com

    Dimethyl Esters: As previously noted, dimethyl trans-1,2-cyclohexanedicarboxylate can be synthesized directly from the diacid and methanol with high efficiency using an appropriate catalyst. chemicalbook.com On an industrial scale, a related compound, dimethyl 1,4-cyclohexanedicarboxylate, is produced via the catalytic hydrogenation of dimethyl terephthalate (B1205515). google.com This process is typically carried out at elevated temperatures (110-140°C) and high pressures (500-1500 p.s.i.g.) using a ruthenium-based catalyst. google.com This industrial approach highlights a different synthetic strategy starting from an aromatic precursor rather than the cycloaliphatic diacid.

    Diisononyl Esters (DINCH): Diisononyl 1,2-cyclohexanedicarboxylate (DINCH) is a key non-phthalate plasticizer used in sensitive applications like medical devices, toys, and food packaging. wikipedia.org The primary industrial production method for DINCH is the catalytic hydrogenation of diisononyl phthalate (B1215562) (DINP). penpet.comwikipedia.org This process converts the aromatic ring of the phthalate into a cyclohexane (B81311) ring. The reaction is typically performed at high temperatures (160-200°C) and hydrogen pressures (4-10 MPa) using a precious metal catalyst such as ruthenium. google.com An alternative route involves a Diels-Alder reaction between diisononyl maleate (B1232345) and 1,3-butadiene, followed by hydrogenation. wikipedia.org

    Interactive Table: Synthesis of Functionalized Esters
    Ester ProductSynthetic RouteKey ReactantsCatalyst/ConditionsApplicationSource
    Dimethyl trans-1,2-cyclohexanedicarboxylateDirect EsterificationThis compound, MethanolCamphor-10-sulfonic acid; HeatingChemical Intermediate chemicalbook.com
    Diisononyl 1,2-cyclohexanedicarboxylate (DINCH)Hydrogenation of PhthalateDiisononyl phthalate (DINP), HydrogenRuthenium catalyst; 160-200°C; 4-10 MPa H₂Plasticizer penpet.comgoogle.com
    Diisononyl 1,2-cyclohexanedicarboxylate (DINCH)Diels-Alder / HydrogenationDiisononyl maleate, 1,3-Butadiene1. Diels-Alder reaction 2. HydrogenationPlasticizer wikipedia.org

    Crystallographic and Supramolecular Architecture Studies

    Single Crystal X-ray Diffraction Analysis of trans-1,2-Cyclohexanedicarboxylic Acid

    Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid. Analysis of this compound crystals provides a detailed picture of its molecular conformation and the interactions that build its crystal lattice.

    The combination of the molecule's diequatorial conformation and the strong, directional hydrogen bonding results in a highly ordered and densely packed crystal structure. The hydrogen-bonded chains align with one another to form layers, which are then stacked to build the three-dimensional crystal. This efficient packing arrangement is directly responsible for many of the material's physical properties, including its relatively high melting point (228-230 °C) and thermodynamic stability compared to its cis-isomer. stackexchange.com

    Comparative Crystallographic Studies with cis- and Racemic Isomers

    Comparing the crystal structure of the trans-isomer with its diastereomer (cis-1,2-cyclohexanedicarboxylic acid) and its racemic form provides valuable insights into how stereochemistry dictates solid-state architecture.

    Table 1: Comparative Structural Features of 1,2-Cyclohexanedicarboxylic Acid Isomers
    Featuretrans-Isomercis-IsomerRacemic trans-Isomer
    Carboxyl Group OrientationDiequatorial (far apart)Axial/Equatorial (proximal)Diequatorial (far apart)
    Primary H-BondingIntermolecular chainsIntramolecular H-bonding possibleIntermolecular chains
    Reactivity to Anhydride (B1165640)Does not readily form anhydrideForms anhydride upon heating. stackexchange.comDoes not readily form anhydride
    Crystal SymmetryNon-centrosymmetric (Chiral) acs.orgVariesCentrosymmetric nih.gov

    Structural Analysis of Diastereomeric Salts and Their Molecular Recognition Mechanisms

    The ability to resolve the racemic mixture of this compound into its separate enantiomers is of significant practical importance. This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as (S)-phenylethylamine. researchgate.net The structural analysis of these salts reveals the mechanism of molecular recognition.

    When racemic this compound is reacted with (S)-phenylethylamine, two diastereomeric salts are formed: [(R,R)-acid·(S)-amine] and [(S,S)-acid·(S)-amine]. These salts have different physical properties, most importantly, different solubilities. Single-crystal X-ray diffraction of these salts shows that their crystal packing and hydrogen bonding networks are distinct. researchgate.netnist.gov

    The less soluble diastereomeric salt, which precipitates from the solution, is stabilized by stronger and more efficient intermolecular interactions. researchgate.net Analysis shows that the hydrogen bonds in the crystal lattice of the less soluble salt are stronger compared to those in the more soluble salt. researchgate.netnist.gov Furthermore, the less soluble salt often exhibits a highly complementary "lock-and-key" packing arrangement driven by van der Waals interactions between the hydrophobic regions of the acid and the amine. researchgate.netnist.gov This superior packing efficiency and stronger hydrogen bonding network result in a more stable crystal lattice, leading to lower solubility and enabling the successful separation of the enantiomers. researchgate.net

    Table 2: Comparison of Diastereomeric Salts of trans-1,2-Cyclohexanedicarboxylic Acid
    PropertyLess Soluble SaltMore Soluble Salt
    StabilityHigher thermodynamic stability researchgate.netLower thermodynamic stability
    Hydrogen BondingStronger intermolecular H-bonds researchgate.netnist.govWeaker intermolecular H-bonds
    Crystal PackingTightly packed "lock-and-key" structure researchgate.netnist.govLess efficient packing
    Outcome in ResolutionPreferentially crystallizes, allowing separation researchgate.netRemains in solution

    Applications in Advanced Materials Science and Catalysis

    Role as a Chiral Building Block in Asymmetric Synthesis

    The resolved enantiomers of trans-1,2-cyclohexanedicarboxylic acid, such as the (1R,2R) and (1S,2S) forms, are highly valued as chiral synthons. nih.govnih.gov Their rigid C2 symmetry is fundamental to transferring chirality during chemical reactions, enabling the synthesis of enantiomerically pure compounds.

    The development of asymmetric catalysis heavily relies on the design of effective chiral ligands that can induce high stereoselectivity in chemical transformations. For decades, the primary strategy in chiral transition metal catalysis involved the use of customized chiral ligands. rsc.org The enantiomerically pure forms of this compound serve as a foundational scaffold for creating such ligands.

    The utility of this compound as a chiral building block extends to the synthesis of complex, biologically active molecules. It is a key intermediate in the synthesis of Lurasidone, an antipsychotic agent used for the treatment of schizophrenia. google.com The process for preparing Lurasidone hydrochloride often utilizes racemic trans-1,2-cyclohexane dicarboxylic acid as a starting intermediate. google.com

    Furthermore, its derivatives are employed as reagents in the synthesis of other therapeutic candidates. For instance, it is used to create enantiopure (α-cyanoalkyl)(tetrahydropyrido[4,3-b]indolecarbonyl)cyclohexanecarboxamides, which are selective cathepsin K inhibitors being investigated for the treatment of osteoarthritis. chemicalbook.com It also serves as a reagent in the synthesis of novel cyclopentanedicarboxamide sodium channel blockers, which have potential applications in treating chronic pain. chemicalbook.com The resolution of racemic this compound is a critical step in these syntheses, often achieved by forming diastereomeric salts with a chiral resolving agent like (S)-phenylethylamine. nih.gov

    Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

    Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. researchgate.netrsc.org The design of the organic linker is crucial as it dictates the resulting material's structure and properties, such as porosity and functionality. rsc.orgnih.gov While rigid aromatic carboxylates are commonly used, aliphatic dicarboxylates like this compound offer unique advantages due to their conformational flexibility and the hydrophobic nature of the cyclohexane (B81311) ring. nih.gov

    The use of this compound (or its isomers like trans-1,4-cyclohexanedicarboxylic acid) as a linker in MOF synthesis is a growing area of research. nih.govcymitquimica.com The synthesis of these aliphatic-based MOFs can be more challenging and often requires careful control of reaction parameters such as pH, temperature, and solvent composition to direct the crystallization of a specific structure. nih.gov

    The reaction of cadmium(II) nitrate (B79036) with the potassium salts of this compound and a co-ligand like 4,4'-bipyridine (B149096) can produce dinuclear cadmium clusters that act as secondary building units (SBUs), leading to the formation of pillared 2D and 3D open-frameworks. researchgate.net This demonstrates the compound's utility in constructing complex, high-dimensional porous networks.

    The topology and porosity of a MOF are critical for its applications in areas like gas storage and separation. scispace.comucl.ac.uk The choice of ligand is a primary tool for controlling these features. nih.gov The use of linkers like this compound allows for the construction of frameworks with specific pore sizes and shapes. The inherent rigidity and defined geometry of the trans-1,2-cyclohexane backbone contribute to the formation of predictable and stable porous structures. nih.gov

    Researchers can tune pore size by selecting linkers of different lengths and geometries or by encouraging framework interpenetration. nih.gov The introduction of functional groups onto the linker's backbone can also influence the linker's conformation, thereby directing the framework's topology and porosity under the same synthetic conditions. scispace.com For example, a study using the related trans-1,4-cyclohexanedicarboxylate ligand with copper dimers resulted in a porous network with a void volume of 25%, demonstrating how these aliphatic linkers can create accessible cavities within the framework. acs.org The ability to introduce functionalities, such as photoswitchable azobenzene (B91143) units, into the pores allows for dynamic control over guest release, highlighting the sophisticated control achievable through rational ligand design. rsc.org

    Interactive Data Table: Properties of this compound

    PropertyValueSource(s)
    Molecular Formula C₈H₁₂O₄ cymitquimica.comsigmaaldrich.comnist.govscbt.com
    Molecular Weight 172.18 g/mol cymitquimica.comsigmaaldrich.comscbt.comavantorsciences.com
    Appearance White to Almost white powder to crystal cymitquimica.com
    Melting Point 228-230 °C chemicalbook.comsigmaaldrich.com
    CAS Number 2305-32-0 sigmaaldrich.comnist.govscbt.commerckmillipore.com

    Tunable Properties of MOFs Containing this compound

    The incorporation of this compound (or its chiral enantiomers like (1R,2R)-1,2-cyclohexanedicarboxylic acid) into MOFs allows for the fine-tuning of the framework's properties. Research has demonstrated its use in creating a series of uranyl ion complexes, where the ligand's presence is key to the resulting structures, which range from one-dimensional (1D) helical polymers to two-dimensional (2D) assemblies. acs.org The specific form of the ligand, whether racemic or as a pure enantiomer, can lead to different crystalline structures, highlighting its role in directing the final architecture of the material. acs.org

    The porosity of MOFs is a key feature for their application in gas storage and separation. While extensive data on MOFs using specifically this compound is limited, related studies on chiral frameworks provide insight. For instance, a homochiral MOF prepared with (1R,2R)-(−)-1,2-cyclohexanedicarboxylic acid, cobalt, and 1,2-bis(4-pyridyl)-ethylene was investigated for its gas sorption properties. The material demonstrated notable uptake of several gases, indicating its potential for gas storage applications. researchgate.net

    The general principle of tuning MOFs for gas separation involves modifying the pore size and surface chemistry to create selective interactions with different gas molecules. acs.org In the case of the cobalt-based homochiral MOF, the framework exhibited the following gas uptake capacities: researchgate.net

    Table 1: Gas Adsorption in a Homochiral MOF Containing (1R,2R)-(−)-1,2-Cyclohexanedicarboxylic Acid

    GasConditionsSaturated Uptake (cm³/g)Saturated Uptake (wt%)
    Hydrogen (H₂)77 K, 11.1 atm216.62.0%
    Carbon Dioxide (CO₂)298 K, 19.5 atm119.423.5%
    Methane (CH₄)298 K, 27.1 atm77.85.6%
    Data sourced from research on a [Co(L)(bpe)₂(H₂O)₂]·H₂O framework, where H₂L is (1R,2R)-(−)-1,2-cyclohexanedicarboxylic acid. researchgate.net

    Coordination polymers incorporating this compound have shown significant photoluminescent properties, particularly when combined with emissive metal ions like uranyl (UO₂²⁺). acs.orgresearchgate.net A series of 13 such complexes, synthesized with both racemic and enantiopure forms of the ligand, were characterized by their solid-state emission spectra. acs.org

    In one study, uranyl ion complexes were synthesized using the (1R,2R) enantiomer of the ligand. The resulting coordination polymer, [PPh₄][UO₂(R-t-1,2-chdc)(HCOO)], was found to be luminescent. researchgate.net Another complex synthesized with the cis-isomer of 1,2-chdcH₂ demonstrated a solid-state photoluminescence quantum yield of 11.5%. researchgate.net The luminescence in these materials often originates from the metal center (the uranyl ion), with the organic ligand acting as an "antenna" that absorbs energy and transfers it to the metal, which then emits light.

    The arrangement of metal ions within a coordination polymer, as directed by ligands like this compound, dictates the material's magnetic properties. A homochiral coordination polymer synthesized from (1R,2R)-(−)-1,2-cyclohexanedicarboxylic acid and cobalt(II) was analyzed for its magnetic behavior. researchgate.net Magnetic analysis of this material indicated that antiferromagnetic coupling is the dominant magnetic interaction within the structure. researchgate.net This occurs when the magnetic moments of adjacent metal ions align in an antiparallel fashion, a phenomenon mediated by the bridging organic ligand.

    pH-Controlled Synthesis and Crystallization of MOFs

    The synthesis of MOFs is a sensitive process where reaction conditions play a crucial role in determining the final structure and properties of the material. The pH of the reaction mixture is a critical parameter that can direct the crystallization process. For coordination polymers built with chiral ligands similar to this compound, it has been shown that the resulting frameworks can be controlled by adjusting the pH values of the synthesis solution. researchgate.net In some cases, metallogels of iron-carboxylates have been obtained from this compound under basic conditions in dimethylformamide (DMF). bohrium.comresearchgate.netscience.govscience.gov These gels can sometimes serve as precursors or intermediates that can be transformed into crystalline MOFs. bohrium.comresearchgate.net This demonstrates that pH is a key lever in managing the deprotonation state of the carboxylic acid groups, which in turn influences the coordination modes with the metal centers and the ultimate topology of the framework. researchgate.net

    Utilization in Polymer Chemistry

    Beyond the realm of MOFs, this compound serves as a monomer and crosslinking agent in the synthesis of various polymers. Its rigid, non-planar cyclohexane ring can impart specific thermal and mechanical properties to the resulting polymer chains.

    Production of Specialty Polymers and Resins

    The dicarboxylic acid functionality of the compound allows it to participate in condensation polymerization reactions to form polyesters and polyamides. It has been specifically identified as a component in the production of advanced thermosets and liquid crystalline polymers.

    Bio-based Thermosets: A patent for bio-based thermoset resins lists this compound as a potential carboxylic acid crosslinker. google.com In these applications, it can react with epoxidized intermediates (like those derived from vegetable oils) to create a cross-linked, three-dimensional polymer network, resulting in a rigid and durable thermoset material. google.comresearchgate.net

    Liquid Crystalline Polymers: The compound has also been used in the synthesis of high-molecular-weight, extended-chain block polymers with liquid crystalline properties. google.com In a patented method, this compound was used as a comonomer alongside terephthalic acid in a polyphosphoric acid solvent to produce these specialized polymers, which are known for their high strength and thermal stability. google.com

    The anhydride (B1165640) derivative, cis-1,2-cyclohexanedicarboxylic anhydride, is also used to produce polyesters, for example, by reacting with epoxidized oleic acid to create a polymeric fatty acid derivative. researchgate.net The use of these alicyclic dicarboxylic acids is a strategic choice to introduce rigidity and modify the properties of the final polymer product.

    Synthesis of Optically Active Polyamides

    The rigid and chiral structure of this compound makes it a valuable monomer for the synthesis of specialized polymers. Researchers have successfully prepared optically active polyamides through the interfacial polycondensation of resolved (+)- and (-)-trans-1,2-cyclohexanedicarboxylic acids with specific diamines, such as 2,6-diazaspiro[3.3]heptane. The resulting polyamides exhibit high thermal stability, with melting points recorded to be above 300°C.

    The optical properties of these polymers have been studied using techniques like optical rotatory dispersion (ORD) and circular dichroism (CD). These analyses indicate that the conformation of the polyamide derived from this compound does not significantly change across various solvents, including 2,2,2-trifluoroethanol (B45653) (TFE), water, and even strong acids like sulfuric acid. This conformational rigidity is a direct consequence of the stable chair conformation of the cyclohexane ring integrated into the polymer backbone.

    Table 1: Properties of Polyamides Derived from this compound This table is interactive. Click on headers to sort.

    Property Finding Source
    Monomers Used (+)- and (-)-trans-1,2-cyclohexanedicarboxylic acid; 2,6-diazaspiro[3.3]heptane
    Polymerization Method Interfacial Polycondensation
    Melting Point > 300°C
    Conformational Stability Showed no variance in conformation in solvents like TFE, water, and sulfuric acid.

    | Solution Viscosities | Optically active and racemic polyamides had the same solution viscosities. | |

    Application in Plasticizer Development

    The hydrogenated derivative of the parent aromatic acid, 1,2-cyclohexanedicarboxylic acid, is a foundational component in the production of a new class of non-phthalate plasticizers. These additives are crucial in polymer manufacturing for enhancing material flexibility.

    New Generation Plasticizers (e.g., DINCH) as Phthalate (B1215562) Alternatives

    A prominent application of 1,2-cyclohexanedicarboxylic acid is in the synthesis of Diisononyl Cyclohexane-1,2-dicarboxylate (DINCH). DINCH is a non-aromatic plasticizer that has become a leading alternative to traditional phthalate-based plasticizers, such as di(2-ethylhexyl) phthalate (DEHP), which have faced increasing regulation due to health concerns. umweltprobenbank.denih.govnih.gov Marketed under trade names like Hexamoll® DINCH®, it is produced through the hydrogenation of the aromatic ring of its phthalate counterpart, diisononyl phthalate (DNP). wikipedia.orgtaylorandfrancis.com

    DINCH is considered a safer alternative and has been approved by regulatory bodies like the European Food Safety Authority for use in a wide variety of sensitive, human-contact applications. nih.gov These include food packaging, medical devices, and children's toys. nih.govwikipedia.org The shift away from phthalates has led to a significant increase in the use and detection of DINCH since its market introduction in the early 2000s. umweltprobenbank.denih.govtaylorandfrancis.com

    Table 2: Comparison of DINCH and DEHP Plasticizers This table is interactive. Click on headers to sort.

    Feature DINCH (Diisononyl Cyclohexane-1,2-dicarboxylate) DEHP (di-ethylhexyl phthalate) Source
    Chemical Group Cyclohexanoate (Non-phthalate) Phthalate umweltprobenbank.de
    Parent Acid Structure 1,2-Cyclohexanedicarboxylic Acid (Hydrogenated) Phthalic Acid (Aromatic) wikipedia.org
    Regulatory Status Assessed as less toxic; approved for many sensitive uses. Use is restricted in many countries due to toxicity concerns. umweltprobenbank.denih.gov
    Common Applications Toys, medical devices, food contact materials. Historically used in a wide range of PVC products. nih.govwikipedia.org

    | Market Trend | Increasing use as a phthalate substitute. | Phased out of many applications. | umweltprobenbank.detaylorandfrancis.com |

    Role in Enhancing Polymer Flexibility

    Plasticizers like DINCH are incorporated into polymers, most commonly polyvinyl chloride (PVC), to modify their physical properties. taylorandfrancis.com The primary function of these additives is to increase the flexibility, softness, and elasticity of the final material. umweltprobenbank.detaylorandfrancis.com The DINCH molecules position themselves between the long polymer chains of PVC. This spacing reduces the intermolecular forces between the polymer chains, allowing them to slide past one another more easily. The result is a less rigid and more pliable material, transforming brittle PVC into a flexible plastic suitable for a multitude of applications. umweltprobenbank.de

    Computational and Theoretical Studies

    Molecular Modeling and Conformational Analysis

    The stereochemistry of the cyclohexane (B81311) ring in trans-1,2-cyclohexanedicarboxylic acid dictates its conformational preferences. Molecular modeling and conformational analysis, through both computational chemistry and direct structural determination methods like X-ray crystallography, provide significant insight into its three-dimensional structure.

    The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. For a 1,2-disubstituted cyclohexane, the trans isomer can exist as two distinct chair conformers: one with both substituents in axial positions (diaxial) and another with both in equatorial positions (diequatorial). Computational studies and conformational analysis principles consistently show that the diequatorial conformer is significantly more stable. youtube.com This preference is due to the avoidance of unfavorable 1,3-diaxial interactions that would be present in the diaxial conformer, which introduce considerable steric strain. youtube.comsapub.org

    X-ray diffraction studies confirm that in the crystalline solid state, the molecule adopts the diequatorial conformation. acs.orgscienceopen.com The molecule's structure in the solid state has been determined with high precision, revealing a twofold rotation axis passing through the mid-points of two opposite C-C bonds of the cyclohexane ring. scienceopen.com This symmetry is a direct consequence of the stable diequatorial arrangement of the carboxylic acid groups.

    Table 1: Conformational Preference in trans-1,2-Disubstituted Cyclohexanes

    ConformerSubstituent PositionsRelative StabilityGoverning Factor
    DiequatorialBoth groups are equatorialMore StableAvoidance of 1,3-diaxial steric strain
    DiaxialBoth groups are axialLess StablePresence of significant 1,3-diaxial interactions

    Quantum Chemical Calculations of Electronic Structure

    Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules like this compound. wavefun.com These methods provide a detailed picture of electron distribution, molecular orbitals, and electrostatic potential, which are fundamental to understanding the molecule's reactivity and intermolecular interactions.

    Calculations can generate electrostatic potential maps, which visually represent the charge distribution. For this compound, these maps would show regions of high negative potential (red) around the electronegative oxygen atoms of the carbonyl groups and high positive potential (blue) around the acidic protons of the carboxyl groups. This charge separation is key to the strong hydrogen bonding observed in its crystal structure.

    Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The HOMO is typically associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. For this dicarboxylic acid, the HOMO would likely be localized on the oxygen atoms of the carboxyl groups, while the LUMO would be centered on the C=O pi-antibonding orbitals. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity.

    Simulations of Intermolecular Interactions and Crystal Packing

    The crystal structure of this compound is dominated by strong and highly directional intermolecular interactions, primarily hydrogen bonds. Simulations and crystallographic studies reveal a well-defined packing arrangement. scienceopen.com

    The fundamental and most stable supramolecular motif formed is the classic carboxylic acid dimer. ed.ac.uk In the crystal lattice, two molecules associate through a pair of strong O-H···O hydrogen bonds, forming a centrosymmetric eight-membered ring. scienceopen.com This robust interaction is a recurring and predictable pattern in the crystal engineering of carboxylic acids.

    These dimers are not isolated but act as building blocks for a larger structure. They are linked into infinite one-dimensional chains that propagate along the researchgate.net crystallographic direction. scienceopen.com All other intermolecular contacts within the crystal are of the weaker van der Waals type. nih.gov The precise geometry of the hydrogen bonds has been determined at low temperatures, providing accurate data on the distances and angles of these critical interactions. scienceopen.com

    Table 2: Crystal Data for this compound at 100 K scienceopen.com

    ParameterValue
    Molecular FormulaC₈H₁₂O₄
    Molecular Weight172.18 g/mol
    Crystal SystemMonoclinic
    Space GroupC2/c
    a5.585 (1) Å
    b13.840 (3) Å
    c10.035 (2) Å
    β96.114 (3)°
    Volume771.3 (3) ų
    Z4

    Table 3: Hydrogen-Bond Geometry in Crystalline this compound scienceopen.com

    D—H···AD-H (Å)H···A (Å)D···A (Å)D—H···A (°)
    O1—H1o···O2ⁱ0.85 (1)1.81 (1)2.653 (1)172 (2)
    Symmetry code: (i) -x+1, -y+1, -z+1

    Prediction of Spectroscopic Properties (e.g., NMR, IR)

    Computational methods can accurately predict various spectroscopic properties of this compound, which can then be compared with experimental data for structural validation.

    Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum can be predicted by calculating the chemical shifts of the protons. The molecule contains three distinct types of protons: the acidic protons of the two carboxyl groups, the two methine protons at the C1 and C2 positions, and the eight methylene (B1212753) protons on the cyclohexane ring. The acidic protons are expected to appear as a broad singlet at a high chemical shift (>10 ppm). The methine protons (CH-COOH) would be shifted downfield due to the electron-withdrawing effect of the carboxyl group. The ring protons would appear as complex multiplets in the typical aliphatic region (1-2.5 ppm). Similarly, the ¹³C NMR spectrum can be predicted, showing signals for the carbonyl carbon, the C1/C2 carbons, and the other ring carbons.

    Infrared (IR) Spectroscopy: Predicted IR spectra would show characteristic vibrational modes. A very broad absorption band is expected in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption band around 1700 cm⁻¹ corresponds to the C=O stretching vibration.

    Mass Spectrometry (MS): Mass spectrometry predictions would focus on the expected molecular ion peak and fragmentation patterns. For this compound (molar mass 172.18 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 172. Common fragmentation pathways would include the loss of water (H₂O), a carboxyl group (COOH), and cleavage of the cyclohexane ring. Experimental data show major peaks at m/z 128 and 81, corresponding to significant fragmentation.

    Table 4: Selected Experimental Spectroscopic Data for this compound

    Spectrum TypePeak/SignalAssignment
    ¹H NMRMultiplets (1.2-2.5 ppm)Cyclohexane ring protons (CH₂)
    ¹H NMRMultiplet (~2.6 ppm)Methine protons (CH-COOH)
    ¹H NMRBroad Singlet (>12 ppm)Carboxylic acid protons (COOH)
    Mass Spec (EI)m/z 128, 81, 67, 41Major fragmentation ions

    Analytical Methods for Characterization and Quantification

    Spectroscopic Techniques

    Spectroscopy is a fundamental tool for elucidating the molecular structure of trans-1,2-cyclohexanedicarboxylic acid. Techniques such as IR, NMR, and mass spectrometry provide detailed information about the compound's functional groups, connectivity, and stereochemistry.

    Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum of a carboxylic acid is characterized by a very broad absorption band due to the O-H stretching of the hydrogen-bonded carboxyl groups, typically appearing in the region of 3300-2500 cm⁻¹. Another prominent feature is the sharp, strong absorption from the C=O (carbonyl) stretching vibration, which for a saturated carboxylic acid dimer, is observed around 1700-1720 cm⁻¹.

    The IR spectrum of this compound exhibits these characteristic peaks. The presence of two carboxylic acid groups in the molecule leads to strong absorptions in these regions, confirming the dicarboxylic acid structure. chemicalbook.com The specific fingerprint region of the spectrum can also help distinguish it from its cis-isomer, although this is more definitively achieved by other methods. Attenuated Total Reflectance (ATR) IR is a common technique used for acquiring the IR spectra of solid samples of this compound. nih.gov

    Table 1: Characteristic IR Absorption Bands for this compound

    Vibrational ModeTypical Absorption Range (cm⁻¹)Observed Characteristics
    O-H Stretch (Carboxylic Acid Dimer)3300 - 2500Very Broad, Strong
    C-H Stretch (Aliphatic)3000 - 2850Medium to Strong
    C=O Stretch (Carboxylic Acid Dimer)1720 - 1700Strong, Sharp
    C-O Stretch1320 - 1210Medium
    O-H Bend950 - 910Broad, Medium

    Data compiled from general spectroscopic principles and available spectral data. chemicalbook.comnih.gov

    Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of this compound, providing detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) environments within the molecule.

    In ¹H NMR, the chemical shifts and coupling constants of the protons on the cyclohexane (B81311) ring are particularly informative. chemicalbook.com The protons attached to the carbons bearing the carboxyl groups (C1 and C2) are of special interest. The trans configuration dictates the spatial relationship between these protons and their neighbors, which can be analyzed through their vicinal proton-proton coupling constants (³JHH). acs.org Studies have shown that the conformational preferences (diaxial vs. diequatorial) of the carboxylic acid groups can be determined from these J-couplings. acs.orgresearchgate.net While generally believed to favor a diequatorial (ee) conformation, the diaxial (aa) conformation can become significant depending on the solvent and the ionization state of the acid. acs.org

    ¹³C NMR spectroscopy provides information on the number of non-equivalent carbons and their chemical environment. For this compound, distinct signals are expected for the carbonyl carbons of the carboxylic acid groups and the carbons of the cyclohexane ring. nih.govchemicalbook.com

    Table 2: Representative NMR Data for this compound

    NucleusType of AtomExpected Chemical Shift (ppm)Key Information Provided
    ¹HCarboxyl (COOH)10 - 13Highly deshielded proton of the acid group.
    ¹HMethine (CH-COOH)2.0 - 2.5Protons on carbons attached to carboxyl groups. Coupling constants reveal stereochemistry. chemicalbook.comacs.org
    ¹HMethylene (B1212753) (CH₂)1.2 - 2.0Protons of the cyclohexane ring.
    ¹³CCarbonyl (C=O)175 - 185Carbon atom of the carboxylic acid functional group. chemicalbook.com
    ¹³CMethine (CH-COOH)40 - 50Carbon atoms to which the carboxyl groups are attached.
    ¹³CMethylene (CH₂)20 - 35Carbon atoms of the cyclohexane ring.

    Note: Specific chemical shifts can vary based on solvent and experimental conditions.

    Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound. The molecular weight of the compound is 172.18 g/mol . nist.govsigmaaldrich.com Electron ionization (EI) mass spectrometry typically results in the molecular ion peak ([M]⁺) and various fragment ions. The fragmentation pattern can provide clues about the structure, although it may not always be sufficient to distinguish between cis and trans isomers on its own. nist.gov

    Coupling mass spectrometry with a chromatographic separation technique, such as Gas Chromatography (GC/MS) or Electrospray Ionization (ESI/MS) with liquid chromatography, is highly effective for isomer identification. researchgate.net While ESI/MS can provide information about mass fragmentation, it may not differentiate between individual cis and trans isomers without prior chromatographic separation. researchgate.net GC/MS analysis of derivatized forms of the acid (e.g., esters) allows for the separation of the isomers, and their subsequent individual mass spectra can be used for positive identification. researchgate.netacs.org

    Chromatographic Methods

    Chromatographic techniques are essential for separating this compound from its isomers and other impurities, as well as for assessing its purity.

    High Performance Liquid Chromatography (HPLC) is a widely used method for the analysis and purity assessment of non-volatile compounds like dicarboxylic acids. Reversed-phase HPLC methods can be developed to separate cis and trans isomers of cyclohexanedicarboxylic acids. sielc.com For this compound, HPLC is valuable for determining its enantiomeric excess (e.e.%) after a chiral resolution process. nih.gov A typical HPLC system for this analysis would use a C18 column with a mobile phase consisting of an organic solvent (like acetonitrile), water, and an acid modifier (like phosphoric acid or formic acid for MS compatibility). sielc.com Detection is commonly achieved using an ultraviolet (UV) detector.

    Gas Chromatography (GC) is a powerful technique for separating volatile compounds. However, due to the low volatility and polar nature of dicarboxylic acids, direct analysis of this compound by GC is challenging. chromforum.org The free acid tends to have poor peak shape or may not elute from the column at all. chromforum.org

    To overcome this, derivatization is typically required to convert the carboxylic acid groups into more volatile esters (e.g., methyl or ethyl esters) or silyl (B83357) esters. chromforum.org Once derivatized, the isomers can be effectively separated on a capillary GC column. The choice of stationary phase is critical for achieving separation; polar stationary phases are often employed. scielo.brvurup.sk The separated isomers can then be identified and quantified, often by coupling the GC with a mass spectrometer (GC/MS). researchgate.net GC is also used as a quality control method to determine the assay of related compounds, such as the corresponding anhydride (B1165640). thermofisher.com

    Thermal Analysis (e.g., Thermogravimetric Analysis - TGA)

    Thermogravimetric analysis (TGA) is a crucial technique for evaluating the thermal stability and decomposition behavior of chemical compounds. In a typical TGA experiment, the mass of a sample is monitored as a function of temperature or time while the sample is subjected to a controlled temperature program in a specified atmosphere.

    It has been noted that heating this compound or its anhydride at 200°C can lead to the formation of the cis-isomer. vwr.com Further heating of 1,2-cyclohexanedicarboxylic acids can result in the formation of the corresponding anhydride through the loss of a water molecule. vwr.com The decomposition of the compound at higher temperatures would likely involve the loss of carbon dioxide (decarboxylation) and the fragmentation of the cyclohexane ring.

    A hypothetical TGA analysis of this compound would be expected to show an initial stable region up to its melting point, which is reported to be in the range of 220-230 °C. vwr.comchemicalbook.comsigmaaldrich.com Above this temperature, a multi-step decomposition would likely be observed. The initial weight loss could correspond to the formation of trans-1,2-cyclohexanedicarboxylic anhydride (C₈H₁₀O₃), which has a lower molecular weight. Subsequent weight loss at higher temperatures would correspond to decarboxylation and further fragmentation.

    Table 1: Expected Thermal Events for this compound in TGA

    Temperature Range (°C)Expected EventPotential Product(s)
    > 220MeltingLiquid phase
    > 220Dehydrationtrans-1,2-Cyclohexanedicarboxylic anhydride
    Higher TemperaturesDecarboxylation/FragmentationCarbon dioxide, various organic fragments

    Note: This table is based on the general thermal behavior of related dicarboxylic acids and specific literature mentioning the formation of the anhydride. Actual TGA data may vary based on experimental conditions such as heating rate and atmosphere.

    Elemental Analysis

    Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. For organic compounds, it typically involves the determination of the mass percentages of carbon (C), hydrogen (H), and oxygen (O). The molecular formula of this compound is C₈H₁₂O₄. nist.govscbt.com

    The theoretical elemental composition can be calculated from the molecular formula and the atomic weights of the constituent elements (C: 12.01 g/mol , H: 1.008 g/mol , O: 16.00 g/mol ). The molecular weight of C₈H₁₂O₄ is 172.18 g/mol . scbt.com

    Calculation of Theoretical Elemental Composition:

    Carbon (C): (8 * 12.01 g/mol ) / 172.18 g/mol * 100% = 55.80%

    Hydrogen (H): (12 * 1.008 g/mol ) / 172.18 g/mol * 100% = 7.03%

    Oxygen (O): (4 * 16.00 g/mol ) / 172.18 g/mol * 100% = 37.17%

    Experimental values obtained from elemental analysis of a pure sample of this compound are expected to be in close agreement with these theoretical values. Any significant deviation could indicate the presence of impurities or a different chemical structure.

    Table 2: Elemental Composition of this compound

    ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Mass ( g/mol )Theoretical Percentage (%)
    CarbonC12.01896.0855.80
    HydrogenH1.0081212.0967.03
    OxygenO16.00464.0037.17
    Total 172.18 100.00

    This data is crucial for the verification of the identity and purity of synthesized or commercial samples of this compound.

    Biological and Pharmaceutical Research Applications

    Use as a Research Tool for Chiral Compounds

    The trans configuration and presence of two carboxylic acid groups make trans-1,2-Cyclohexanedicarboxylic acid a significant tool in the field of stereochemistry. cymitquimica.com It is widely employed as a chiral building block for the synthesis of enantiomerically pure pharmaceuticals and agrochemicals. cymitquimica.com Its stereochemistry is a critical factor in its reactivity and its interactions with biological systems. cymitquimica.com

    A primary application is its use as a chiral resolving agent. It can form diastereomeric salts when reacted with chiral amines. By carefully controlling the reaction conditions, such as the molar ratio, researchers can selectively crystallize and separate one diastereomer, thereby isolating the desired enantiomer of the amine with high purity. For instance, reacting it with (S)-phenylethylamine at specific molar ratios can yield trans-(1S,2S)-cyclohexanedicarboxylic acid with an enantiomeric excess (e.e.) of 97%. This ability to achieve high-purity separations is crucial for developing pharmaceuticals where specific chirality is essential for therapeutic activity.

    Intermediates in Pharmaceutical Synthesis

    This compound serves as a crucial intermediate in the synthesis of several modern therapeutic agents. actylis.comruifuchem.comchemicalbook.com Its rigid cyclohexane (B81311) framework provides a scaffold for constructing complex molecules with specific three-dimensional orientations necessary for pharmacological activity.

    The compound is used as a reagent in the multi-step synthesis of selective Cathepsin K inhibitors. chemicalbook.comhsppharma.comalfachemch.com These inhibitors, such as enantiopure (α-cyanoalkyl)(tetrahydropyrido[4,3-b]indolecarbonyl)cyclohexanecarboxamides, are being investigated for the treatment of osteoarthritis. chemicalbook.comhsppharma.comalfachemch.com Cathepsin K is a protease involved in bone resorption, and its inhibition is a therapeutic target for bone and cartilage-related diseases. researchgate.net The absolute configuration of related molecules has been determined through chemical correlation with (1S,2S)-(+)-trans-1,2-cyclohexanedicarboxylic acid, highlighting its foundational role in this area of research. researchgate.net

    Researchers utilize this compound as a reagent in the development of novel sodium channel blockers. chemicalbook.comhsppharma.comalfachemch.com Specifically, it is employed in the synthesis of new cyclopentanedicarboxamide derivatives that show potential as treatments for chronic pain. chemicalbook.comhsppharma.comalfachemch.com

    This compound is best known as an important intermediate in the synthesis of Lurasidone, an atypical antipsychotic used to treat schizophrenia. actylis.comruifuchem.comcymitquimica.com The initial synthesis of Lurasidone involved racemic this compound. google.comgoogle.com However, subsequent and more efficient processes involve the chemical resolution of the racemic acid to isolate the desired (1R,2R)-trans isomer. google.comgoogle.com This resolution can be achieved using chiral agents like (1S,2R)-(+)-norephedrine. google.comgoogle.com The resulting optically active (R,R)-trans-1,2-cyclohexanedicarboxylic acid is then converted through several steps, including reduction to (R,R)-1,2-bis(hydroxymethyl)cyclohexane, to form a key part of the final Lurasidone molecule. google.comgoogle.com This application underscores the compound's industrial importance in producing complex, enantiomerically pure active pharmaceutical ingredients. google.com

    Biological Activity Studies

    Beyond its role in synthesis, derivatives of this compound have been studied for their own inherent biological activities.

    Metal complexes of this compound, particularly with iron, have demonstrated significant antimicrobial properties. Studies have shown that an iron(II) complex of the acid exhibits potent antibacterial and antifungal activity. dergipark.org.tr The complex is formed as a 1:1 adduct of iron(II) and the dicarboxylic acid. dergipark.org.tr This complexation can enhance the solubility and bioavailability of the compound under physiological conditions, contributing to its efficacy. The antimicrobial effects have been observed against a range of pathogenic microbes. dergipark.org.trtujns.org

    Research has demonstrated the efficacy of the iron complex against both Gram-positive and Gram-negative bacteria, as well as several fungal strains. dergipark.org.trtujns.org The activity is attributed to the formation of a stable complex that can interact more effectively with microbial targets. acs.orgscience.gov

    Antimicrobial Activity of Iron-trans-1,2-Cyclohexanedicarboxylic Acid Complex
    Microorganism TypeSpecies TestedObserved ActivityReference
    Gram-positive BacteriaBacillus subtilisPotent antibacterial activity dergipark.org.tr
    Staphylococcus aureusPotent antibacterial activity dergipark.org.tr
    Gram-negative BacteriaEscherichia coliPotent antibacterial activity dergipark.org.tr
    Pseudomonas aeruginosaPotent antibacterial activity dergipark.org.tr
    FungiCandida albicansAntifungal activity dergipark.org.tr
    Candida glabrataAntifungal activity dergipark.org.tr
    Fusarium solaniAntifungal activity dergipark.org.tr

    Potential Interactions with Enzymes and Receptors

    While direct, high-affinity binding of this compound to enzymes and receptors is not extensively documented, its rigid, chiral structure makes it a valuable scaffold in the design of potent and selective inhibitors for various therapeutic targets. Its primary role in this context is as a foundational building block, providing a specific three-dimensional orientation for other pharmacologically active moieties.

    Research has demonstrated that this compound is a key reagent in the synthesis of selective inhibitors of cathepsin K, an enzyme implicated in osteoarthritis. chemicalbook.com The cyclohexane ring provides a rigid core for the attachment of other chemical groups that can then interact with the active site of the enzyme. For instance, it has been incorporated into the structure of cycloalkylcarboxamides, which have been identified as potent cathepsin K inhibitors.

    Similarly, this dicarboxylic acid has been utilized in the creation of novel cyclopentanedicarboxamide sodium channel blockers, which are being investigated for the potential treatment of chronic pain. chemicalbook.com Sodium channel blockers are a class of drugs that impair the conduction of sodium ions through sodium channels in cell membranes. acs.org By incorporating the this compound structure, medicinal chemists can create molecules with the precise stereochemistry needed to interact with the channel pore, although the acid itself does not appear to be the primary interacting moiety.

    Beyond these specific examples, the fundamental interaction of this compound with certain synthetic receptors has been studied. It has been shown to bind to water-soluble cavitands in a 1:1 stoichiometry. In this host-guest relationship, the hydrophobic cyclohexane ring is encapsulated within the cavitand's cavity, while the carboxyl groups remain exposed. This type of interaction, driven by hydrophobic forces and shape complementarity, highlights the potential for the cyclohexane backbone to be recognized by specific binding pockets.

    Biological Monitoring and Exposure Assessment of Derivatives

    This compound is a metabolite of the plasticizer 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH), which is used as a replacement for some phthalate (B1215562) plasticizers. As such, the detection of this compound and its further metabolites in biological samples is crucial for assessing human exposure to DINCH.

    Human biomonitoring studies have focused on urinary metabolites to determine the extent of DINCH exposure in the general population. Following ingestion, DINCH is metabolized in the human body. The initial step involves the hydrolysis of the diester to form cyclohexane-1,2-dicarboxylic acid mono isononyl ester (MINCH). This monoester then undergoes further oxidation of its alkyl chain to produce more specific and abundant secondary metabolites that are excreted in the urine.

    These oxidized metabolites are considered more reliable biomarkers of DINCH exposure than this compound itself, as the parent dicarboxylic acid can also originate from other sources.

    Biomarkers for Plasticizer Exposure

    The primary biomarkers used to assess exposure to the plasticizer DINCH are its oxidized metabolites found in urine. While cyclohexane-1,2-dicarboxylic acid (CHDA), of which this compound is an isomer, is a metabolite of DINCH, it is considered a non-specific biomarker because it can be formed from other compounds as well.

    More specific and therefore more reliable biomarkers for DINCH exposure include:

    Cyclohexane-1,2-dicarboxylic acid-mono(hydroxy-isononyl) ester (OH-MINCH): This is often the most abundant urinary metabolite detected in human studies.

    Cyclohexane-1,2-dicarboxylic acid-mono(oxo-isononyl) ester (oxo-MINCH): Another significant oxidative metabolite.

    Cyclohexane-1,2-dicarboxylic acid-monocarboxy isooctyl ester (cx-MINCH): This metabolite is also used to quantify DINCH exposure.

    Studies have shown that these three specific metabolites are excreted in urine within 24 hours of a single oral dose of DINCH. Their presence and concentration in urine provide a reliable indication of recent exposure to this plasticizer. For instance, a study of pregnant women detected OH-MINCH in 98% of urine samples, indicating widespread exposure.

    The table below summarizes the key biomarkers used for assessing DINCH exposure.

    BiomarkerAbbreviationType
    Cyclohexane-1,2-dicarboxylic acid-mono(hydroxy-isononyl) esterOH-MINCHOxidative Metabolite
    Cyclohexane-1,2-dicarboxylic acid-mono(oxo-isononyl) esteroxo-MINCHOxidative Metabolite
    Cyclohexane-1,2-dicarboxylic acid-monocarboxy isooctyl estercx-MINCHOxidative Metabolite
    Cyclohexane-1,2-dicarboxylic acid mono isononyl esterMINCHHydrolytic Monoester
    Cyclohexane-1,2-dicarboxylic acidCHDANon-specific Metabolite

    Environmental and Industrial Considerations in Chemical Research

    Degradation and Environmental Fate Studies of Derivatives

    The environmental impact of industrial chemicals and their derivatives is a significant area of scientific inquiry. Studies on the degradation and environmental fate of derivatives of trans-1,2-cyclohexanedicarboxylic acid are crucial for understanding their persistence, bioaccumulation, and potential effects. A prominent derivative used as a plasticizer is 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH).

    Research into the environmental exposure of DINCH has identified several oxidative metabolites in human urine, which serve as biomarkers for exposure. nih.gov These studies confirm that DINCH is metabolized in the body, and its metabolites are excreted. The primary metabolites result from the oxidation of the isononyl chains. The detection of these metabolites has been used to track human exposure levels over time, showing an increase in detection rates from 2007 to 2012. nih.gov

    Key oxidative metabolites of DINCH identified in urine include:

    cyclohexane-1,2-dicarboxylic acid-monocarboxy isooctyl ester (MCOCH) nih.govnih.gov

    cyclohexane-1,2-dicarboxylic acid-mono(oxo-isononyl) ester (MONCH) nih.gov

    cyclohexane-1,2-dicarboxylic acid-mono(hydroxy-isononyl) ester (MHNCH) nih.govnih.gov

    The presence of these metabolites indicates that oxidative processes are a key part of the degradation pathway for DINCH in biological systems. nih.gov

    Broader studies on related cycloalkane structures provide insight into potential environmental degradation pathways. For instance, the biodegradation of long-chain n-alkylcyclohexanes often involves the formation of cyclohexanecarboxylic acid as an intermediate. nih.gov This intermediate can then be further transformed. nih.gov The degradation of these compounds typically proceeds via the oxidation of the alkyl side chain, followed by β-oxidation. nih.govresearchgate.net In some bacteria, cyclohexanecarboxylic acid can be metabolized through pathways that involve aromatization to compounds like p-hydroxybenzoic acid or through a β-oxidation pathway analogous to fatty acid metabolism. researchgate.netnih.govasm.org The degradation kinetics of related compounds, such as trans-4-methyl-1-cyclohexane carboxylic acid, are influenced by environmental conditions like temperature and pH. researchgate.net

    Industrial Applications and Production Methods

    This compound is a versatile compound primarily utilized as an organic intermediate and a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and polymer industries. chemicalbook.com

    Industrial Applications:

    A significant application of the chiral form, (1R,2R)-cyclohexane-1,2-dicarboxylic acid, is as a key intermediate in the synthesis of Lurasidone, an antipsychotic agent used to treat schizophrenia. google.com The specific stereochemistry of the acid is crucial for the efficacy of the final drug product. Beyond this, the trans-isomer serves as a reagent in the synthesis of other pharmaceutically active compounds. These include enantiopure (α-cyanoalkyl)(tetrahydropyrido[4,3-b]indolecarbonyl)cyclohexanecarboxamides, which are investigated as selective cathepsin K inhibitors for potential osteoarthritis treatment, and novel cyclopentanedicarboxamide sodium channel blockers, which are explored as potential treatments for chronic pain. chemicalbook.com

    Production Methods:

    Industrially, this compound is often produced from its cis-isomer precursor, cis-1,2-cyclohexanedicarboxylic anhydride (B1165640) (also known as cis-hexahydrophthalic anhydride). chemicalbook.comgoogle.com The synthesis involves the hydrolysis of the anhydride and subsequent isomerization to the more stable trans-conformation. This process is typically catalyzed by an acid and driven by heat. google.com

    One patented method describes the hydrolysis and isomerization of cis-hexahydrophthalic anhydride using various acid catalysts. The reaction involves heating the anhydride in the presence of an acid, followed by neutralization and filtration to obtain a mixture of cis- and trans-isomers, with the trans-isomer being the major product. google.com The mixture is then purified, often through recrystallization, to isolate the pure trans-product. google.com

    For pharmaceutical applications requiring a specific enantiomer, such as (1R,2R)-cyclohexane-1,2-dicarboxylic acid, a resolution step is necessary. The racemic trans-acid is separated into its constituent enantiomers using a chiral resolving agent, such as (R)-1-phenylethylamine or (S)-phenylethylamine. google.comnih.gov This process relies on the formation of diastereomeric salts which have different solubilities, allowing for their separation. nih.gov The development of commercially viable resolution processes is essential for making the production of chiral drugs like Lurasidone economically feasible. google.com

    Future Research Directions

    Exploration of Novel Synthetic Pathways

    The development of efficient and sustainable methods for the synthesis of trans-1,2-cyclohexanedicarboxylic acid and its enantiopure forms is a critical area for future research. Current methods often rely on the isomerization of the corresponding cis-isomer or the hydrolysis of its anhydride (B1165640) under acidic conditions. acs.org For instance, heating cis-1,2-cyclohexanedicarboxylic acid with concentrated hydrochloric acid can induce isomerization to the trans form. Similarly, acid-catalyzed hydrolysis of cis-hexahydrophthalic anhydride is a common route. acs.org

    Future investigations are expected to focus on greener and more atom-economical synthetic strategies. This includes the exploration of biocatalytic methods, which could offer high stereoselectivity under mild reaction conditions, reducing the environmental impact of chemical synthesis. The catalytic conversion of renewable biomass resources into valuable platform chemicals is a burgeoning field, and developing pathways to produce this compound from such feedstocks would be a significant advancement in sustainable chemistry.

    Starting MaterialReagents/ConditionsProductReference
    cis-1,2-Cyclohexanedicarboxylic acidConcentrated Hydrochloric Acid, HeatThis compound
    cis-Hexahydrophthalic anhydrideSulfuric acidThis compound acs.org

    Design and Synthesis of Advanced MOF Materials with Tailored Properties

    Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with applications in gas storage, separation, and catalysis. The dicarboxylate functionality of this compound makes it an excellent candidate as an organic linker for the construction of novel MOFs. While research has been conducted on MOFs using the isomeric trans-1,4-cyclohexanedicarboxylate, the exploration of the 1,2-isomer is a promising avenue for future work. nih.gov

    Future research will likely focus on the synthesis of MOFs using trans-1,2-cyclohexanedicarboxylate as the primary or a secondary building block. The rigid and chiral nature of this linker could lead to the formation of MOFs with unique topologies and pore environments. A comparative study of chiral and racemic zinc cyclohexane (B81311) trans-1,2-dicarboxylate frameworks has already highlighted the potential of this approach. nih.gov The tailored design of these MOFs could lead to materials with enhanced selectivity for gas adsorption, particularly for chiral separations, or with novel catalytic activities. The incorporation of different metal ions could further tune the properties of these materials for specific applications.

    Deeper Understanding of Chiral Recognition Mechanisms

    The chirality of this compound makes it a valuable tool for enantiomeric resolution and a subject for studying the fundamentals of chiral recognition. The resolution of its racemic mixture using chiral resolving agents, such as (S)-phenylethylamine, has been demonstrated to be highly effective. nih.govresearchgate.net This process leads to the formation of diastereomeric salts with different solubilities, allowing for the separation of the enantiomers.

    Future research should aim for a deeper, molecular-level understanding of these chiral recognition events. The analysis of single crystal structures of the diastereomeric salts has revealed the importance of weak intermolecular interactions, such as hydrogen bonding and van der Waals forces, in the discrimination process, often described by a "lock-and-key" model. nih.govresearchgate.net Further studies could employ a wider range of chiral resolving agents and analytical techniques, including advanced NMR spectroscopy and calorimetry, to probe the thermodynamics and kinetics of these interactions. This knowledge will be invaluable for the rational design of more efficient and selective chiral separation systems.

    Development of New Pharmaceutical Agents and Biomarkers

    This compound and its derivatives have shown considerable promise in the pharmaceutical field. The compound itself serves as a key intermediate in the synthesis of the antipsychotic drug Lurasidone. google.com Furthermore, it is used as a reagent in the synthesis of potential treatments for osteoarthritis, such as selective cathepsin K inhibitors, and for chronic pain through the development of novel cyclopentanedicarboxamide sodium channel blockers. chemicalbook.com

    The future in this area lies in the systematic exploration of the therapeutic potential of new derivatives. The rigid cyclohexane scaffold can be functionalized to create libraries of compounds for screening against various biological targets. The diisononyl ester of this compound (DINCH) is a widely used plasticizer, and understanding the biological activity of its metabolites, such as cyclohexane-1,2-dicarboxylic acid monoisononyl ester, is an important area of toxicological and pharmacological research. There is also potential for metabolites of this compound or its derivatives to serve as biomarkers for exposure to certain environmental chemicals or for monitoring disease states. For instance, urinary metabolites of DINCH have been studied in the context of reproductive health.

    Advanced Computational Modeling for Structure-Property Relationships

    Computational chemistry offers powerful tools to predict and understand the behavior of molecules and materials, and its application to this compound is an area ripe for expansion. While some computational studies have been performed, particularly in the context of MOFs and conformational analysis, there is a vast opportunity to apply more advanced modeling techniques. acs.orgnih.gov

    Future research should leverage methods like Density Functional Theory (DFT) to investigate the electronic structure and reactivity of the molecule and its derivatives. acs.org This can aid in the design of new catalysts and the prediction of reaction mechanisms. Molecular dynamics (MD) simulations can provide insights into the dynamic processes of chiral recognition and the behavior of this linker within MOF structures. rsc.org Furthermore, the development of accurate force fields for this molecule will enable large-scale simulations to predict material properties such as gas uptake in MOFs or the binding affinity of pharmaceutical derivatives to their target proteins. Combining these computational approaches with experimental validation will accelerate the discovery and optimization of new applications for this compound.

    Q & A

    Q. [Basic] What are the established synthetic routes for trans-1,2-cyclohexanedicarboxylic acid, and how do they differ from those of the cis isomer?

    The trans isomer can be synthesized via isomerization of the cis isomer under acidic conditions. For example, heating cis-1,2-cyclohexanedicarboxylic acid with aqueous HCl at 170–180°C in a sealed tube for 8 hours yields the trans isomer (61.5% after recrystallization) . In contrast, the cis isomer is obtained by hydrolyzing cis-1,2-cyclohexanedicarboxylic anhydride in boiling water . Differentiation of the isomers is critical due to their distinct reactivity in coordination chemistry and catalysis.

    Q. [Basic] How can researchers differentiate cis- and this compound isomers experimentally?

    Key methods include:

    • pKa measurements : The trans isomer has lower second dissociation constants (pKa₂ = 5.93) compared to the cis isomer (pKa₂ = 6.76) due to steric effects influencing carboxylate ionization .
    • X-ray crystallography : The trans isomer crystallizes in a monoclinic system with distinct unit cell parameters (e.g., a = 5.65 Å, b = 13.34 Å, c = 10.22 Å, β = 97.2°), differing from the cis conformation .
    • IR spectroscopy : The trans isomer shows unique carbonyl stretching frequencies due to reduced intramolecular hydrogen bonding compared to cis .

    Q. [Basic] What are the acid dissociation constants (pKa) of this compound, and how do they influence its reactivity?

    At 20°C, the trans isomer exhibits pKa₁ = 4.18 and pKa₂ = 5.93, while the cis isomer has pKa₁ = 4.34 and pKa₂ = 6.76 . The lower pKa₂ of the trans isomer reflects reduced steric hindrance between carboxyl groups, enhancing its deprotonation tendency in aqueous solutions. This property is critical for designing pH-responsive coordination polymers .

    Advanced Research Questions

    Q. [Advanced] How does this compound function as a ligand in transition-metal catalysis?

    In Ru-catalyzed C(sp³)-H α-alkylation of piperidines, the trans isomer acts as a chiral directing agent. Its steric profile and carboxylate coordination stabilize the metal center, enabling selective activation of less-reactive substrates. A hindered alcohol solvent (e.g., 2,4-dimethyl-3-pentanol) enhances catalytic efficiency by modulating ligand-metal interactions .

    Q. [Advanced] What mechanistic insights are revealed by the Hunsdiecker reaction of this compound silver salts?

    Reaction of the silver salt with bromine yields trans-1,2-dibromocyclohexane, regardless of the starting isomer (cis or trans). This suggests isomerization occurs during the reaction, likely via a radical intermediate. The retention of trans stereochemistry in the product highlights the role of ring strain and intermediate stability in directing reactivity .

    Q. [Advanced] How does this compound participate in supramolecular host-guest systems?

    The trans isomer binds to water-soluble cavitands in a 1:1 stoichiometry, as shown by upfield-shifted signals in ¹H NMR. The nonpolar cyclohexane backbone is buried in the hydrophobic cavity, while carboxyl groups remain solvent-exposed. This binding mode mimics interactions seen with bioactive molecules like oxaliplatin, suggesting applications in drug encapsulation .

    Q. [Advanced] What is the role of this compound in stabilizing uranyl coordination polymers?

    The trans isomer forms helical chains with uranyl ions (UO₂²⁺) under hydrothermal conditions. Its rigid geometry and carboxylate spacing enable predictable coordination modes, contrasting with the cis isomer, which forms interpenetrated frameworks. These structural differences are leveraged to design materials for actinide sequestration .

    Q. [Advanced] How do degradation kinetics of this compound derivatives vary under acidic conditions?

    Derivatives like 4-methyl-trans-1,2-CHCAA degrade via acid-catalyzed ester hydrolysis, monitored by ¹H NMR. The trans configuration shows slower degradation compared to cis, attributed to reduced steric strain and stabilized transition states. Activation energy calculations (Arrhenius plots) provide insights into stability optimization for pharmaceutical intermediates .

    Q. [Advanced] Why is this compound preferred over cis in chiral ligand design for asymmetric synthesis?

    The trans isomer’s enantiopure forms (e.g., (1R,2R)-(-)-configuration) offer predictable stereoelectronic environments for metal coordination. For example, in Mo/W-dithiolene complexes, the trans isomer’s carboxylate spacing aligns with metal-ligand bond distances, enhancing catalytic activity in model enzyme systems .

    Q. [Advanced] How do crystallographic studies resolve ambiguities in the structural characterization of this compound?

    Low-temperature X-ray diffraction (100 K) corrects earlier room-temperature data, confirming the trans isomer’s monoclinic crystal system (space group P2₁/c). Hydrogen-bonding networks between carboxyl groups and water molecules stabilize the lattice, with O···O distances of 2.68–2.72 Å .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.